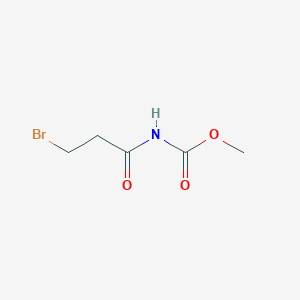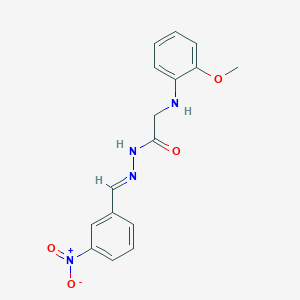![molecular formula C23H20Cl2N2O B11539977 N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features an anthracene moiety, which is known for its photophysical properties, making it significant in various scientific applications.
Vorbereitungsmethoden
Die industrielle Herstellung dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren eingesetzt werden, um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten. Der Einsatz von automatisierten Systemen für die Reagenzzufuhr und die Produktisolation würde die Ausbeute und Reinheit verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Der Anthracen-Anteil kann einer Oxidation unterzogen werden, um Anthrachinon-Derivate zu bilden.
Reduktion: Die Hydrazidbindung kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Dichlorvinylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Anthrachinon-Derivate.
Reduktion: Amino-Derivate.
Substitution: Substituierte Cyclopropan-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese kann N’-[(E)-Anthracen-9-ylmethyliden]-3-(2,2-dichlorvinyl)-2,2-dimethylcyclopropancarbohydrazid als Vorläufer für die Synthese komplexerer Moleküle dienen. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und -mechanismen.
Biologie
Diese Verbindung kann aufgrund des Vorhandenseins des Anthracen-Anteils, der eine starke Fluoreszenz aufweist, als fluoreszierende Sonde verwendet werden. Sie kann in der Untersuchung biologischer Systeme eingesetzt werden, darunter die Verfolgung molekularer Wechselwirkungen und zellulärer Prozesse.
Medizin
Potenzielle medizinische Anwendungen umfassen die Entwicklung neuer Medikamente, die auf bestimmte Signalwege abzielen. Die Hydrazidbindung ist für ihre Bioaktivität bekannt, was diese Verbindung zu einem Kandidaten für weitere pharmakologische Studien macht.
Industrie
In der Materialwissenschaft kann diese Verbindung bei der Entwicklung neuer Polymere und Materialien mit einzigartigen Eigenschaften wie verbesserter thermischer Stabilität und mechanischer Festigkeit verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den N’-[(E)-Anthracen-9-ylmethyliden]-3-(2,2-dichlorvinyl)-2,2-dimethylcyclopropancarbohydrazid seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Anthracen-Anteil kann sich in die DNA interkalieren, während die Hydrazidbindung Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden kann und deren Aktivität moduliert.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The dichloroethenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-[(E)-Anthracen-9-ylmethyliden]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazid: Ähnlich in der Struktur, jedoch mit einem Benzimidazol-Anteil.
N’-[(E)-Anthracen-9-ylmethyliden]-3-(2,2-dichlorvinyl)-2,2-dimethylcyclopropancarbohydrazid: Ähnlich, jedoch mit Variationen in den Substituenten am Cyclopropanring.
Einzigartigkeit
Die einzigartige Kombination des Anthracen-Anteils mit dem Cyclopropanring und der Dichlorvinylgruppe in N’-[(E)-Anthracen-9-ylmethyliden]-3-(2,2-dichlorvinyl)-2,2-dimethylcyclopropancarbohydrazid bietet eindeutige chemische und physikalische Eigenschaften. Dies macht es besonders wertvoll für Anwendungen, die spezifische Wechselwirkungen und Stabilität erfordern.
Eigenschaften
Molekularformel |
C23H20Cl2N2O |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H20Cl2N2O/c1-23(2)19(12-20(24)25)21(23)22(28)27-26-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-13,19,21H,1-2H3,(H,27,28)/b26-13+ |
InChI-Schlüssel |
NVAQMBCHVWXZDG-LGJNPRDNSA-N |
Isomerische SMILES |
CC1(C(C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)
![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)

![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539955.png)


![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
